REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:6]=[CH:7][C:8]2[C:17]3[CH:12]([CH2:13][C:14](=[O:18])[NH:15][N:16]=3)[CH2:11][CH2:10][C:9]=2[CH:19]=1)(=O)C.C(O)C>O.NN>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]2[C:17]3[CH:12]([CH2:13][C:14](=[O:18])[NH:15][N:16]=3)[CH2:11][CH2:10][C:9]=2[CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered through diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
gave a gum which
|
Type
|
CUSTOM
|
Details
|
was crystallised by trituration with 1-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |